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microfibril-associated protein 3

Cat. No.: B1170037
CAS No.: 165446-76-4
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Description

Overview of Microfibrillar-Associated Proteins (MFAPs)

Microfibril-associated proteins (MFAPs) are a family of extracellular matrix glycoproteins that are integral to the architecture and functional properties of elastic fibers. nih.govresearchgate.net These proteins play a significant role in microfibril assembly, elastinogenesis (the formation of elastin), and the broader maintenance of tissue homeostasis. nih.govresearchgate.net

The MFAP family comprises five identified subfamily members: MFAP1, MFAP2, MFAP3, MFAP4, and MFAP5. nih.govresearchgate.netprospecbio.com While all are involved with microfibrils, their amino acid sequences and expression patterns reveal distinct relationships and functions. MFAP2 and MFAP5 are closely related, exhibiting significant sequence homology, whereas MFAP1, MFAP3, and MFAP4 show limited amino acid sequence homology with MFAP2 and MFAP5. nih.govresearchgate.net Gene expression profiling indicates that MFAP2, MFAP4, and MFAP5 are expressed more specifically in certain cell types, such as osteoblastic-like cells for MFAP2 and MFAP4, while MFAP1 and MFAP3 are more ubiquitously expressed across various tissues, suggesting diverse roles in tissue tropism. nih.govresearchgate.net

MFAPs contribute fundamentally to ECM homeostasis by interacting with fibrillin and other ECM components to ensure the stability and proper function of microfibrils. markelab.com These interactions are essential for tissues that require flexibility and recoil, such as the skin, lungs, and blood vessels. ontosight.ai The general functions of MFAPs include facilitating microfibril assembly, promoting elastin (B1584352) deposition, and modulating the mechanical properties of connective tissues. nih.govresearchgate.net For instance, MFAP4 interacts with key elastic fiber components like desmosine, fibrillin-1, and tropoelastin. prospecbio.com Disruptions in specific MFAP functions can lead to various pathologies; for example, deficiencies in MFAP2 can result in progressive osteopenia, and MFAP5 deficiency can impair neointimal formation. nih.govprospecbio.com Emerging research also links MFAPs to processes beyond structural support, including cancer progression and fat metabolism. nih.govresearchgate.net

Distinctive Characteristics and Significance of Microfibril-Associated Protein 3 (MFAP3)

Among the MFAP family, this compound (MFAP3) possesses unique characteristics that underscore its importance in connective tissue biology. It is also known as microfibril-associated glycoprotein (B1211001) 3. ontosight.ai

The human MFAP3 gene, which encodes this compound, was first identified and its chromosomal location mapped in 1995. nih.govsinobiological.com Researchers, including Abrams et al., localized the MFAP3 gene to human chromosome 5q32-q33.3 through Southern analysis of hybrid cell panels. nih.govsinobiological.comatlasgeneticsoncology.org This localization placed MFAP3 in proximity to, but distinct from, the locus of the fibrillin-2 gene (FBN2). sinobiological.com

MFAP3 is recognized as a component of the elastin-associated microfibrils. prospecbio.comuniprot.org It plays a crucial role in the formation and stabilization of elastic fibers within connective tissue by facilitating interactions between microfibrils and other components of the extracellular matrix. ontosight.ai This function is vital for maintaining the structural integrity and elasticity of tissues that undergo repeated mechanical stress, such as the skin, lungs, and blood vessels. ontosight.ai Genetic defects in the MFAP3 gene have been associated with specific diseases, including familial thoracic aortic aneurysms and dissections, highlighting its critical role in vascular integrity. ontosight.ai

While its primary role is broadly understood within the context of elastic fiber biology, some research has presented contrasting views on MFAP3's precise cellular localization and function. Historically, MFAP-1, -3, and -4 were grouped together with MAGP-1 (MFAP2) and MAGP-2 (MFAP5) due to their small size and observed localization to microfibrils. nih.gov However, more recent findings suggest that MFAP-1 and MFAP-3 might not solely function as extracellular matrix proteins, with indications that MFAP-3 could reside in the nucleus and act as a nuclear kinase. nih.gov Despite this, contemporary protein databases and recent genomic data consistently predict MFAP3 to be located in the extracellular region and active on the external side of the plasma membrane, reinforcing its established role in the extracellular matrix and elastic fiber organization. uniprot.orggenecards.orgnih.gov This dual perspective highlights ongoing research efforts to fully elucidate the multifaceted roles of MFAP3 in cellular and tissue processes.

Compound Names and PubChem CIDs

Properties

CAS No.

165446-76-4

Molecular Formula

C11H15NO

Synonyms

microfibril-associated protein 3

Origin of Product

United States

Genetic Architecture and Regulatory Mechanisms of Mfap3 Expression

Genomic Localization and Gene Structure of Human MFAP3

The gene encoding MFAP3 is precisely located within the human genome, with a well-defined structure of exons and introns that gives rise to various protein isoforms through alternative splicing.

Chromosomal Mapping of the MFAP3 Locus

The human MFAP3 gene is situated on the long arm of chromosome 5, specifically in the q32-q33.2 region thermofisher.com. More precise mapping has placed the gene at the chromosomal location 5q33.2 nih.govnih.gov. Genomic coordinates for the MFAP3 gene have been established on different reference genome builds, providing a detailed map for genetic studies. On the GRCh38 assembly, the gene spans from position 154,038,959 to 154,220,478 on chromosome 5 proteinatlas.orgfishersci.eu. For the previous GRCh37 assembly, the coordinates are from 153,418,519 to 153,600,038 proteinatlas.org.

Genome BuildChromosomeLocation
GRCh38/hg385154,038,959-154,220,478
GRCh37/hg195153,418,519-153,600,038

Exonic and Intronic Organization of the MFAP3 Gene

The structure of the MFAP3 gene is characterized by the presence of multiple exons and introns. Early research indicated a relatively simple structure with two translated exons responsible for encoding a protein of 362 amino acids thermofisher.comthermofisher.com. However, more recent and comprehensive genomic data from resources like the National Center for Biotechnology Information (NCBI) indicate that the human MFAP3 gene contains 3 exons nih.gov. The arrangement and splicing of these exons are critical in generating the different messenger RNA (mRNA) transcripts and, consequently, the various protein isoforms of MFAP3.

Transcriptional Variants and Isoforms of MFAP3

The MFAP3 gene gives rise to several transcriptional variants through the process of alternative splicing, resulting in different protein isoforms. Current databases indicate the existence of multiple transcript variants for the human MFAP3 gene proteinatlas.orgfishersci.eu.

At least three transcript variants have been well-characterized. Transcript variant 1 is considered the canonical sequence and encodes the longer isoform, designated as isoform 1. Transcript variant 2 lacks an internal exon and utilizes a downstream start codon compared to variant 1, which results in a shorter protein, isoform 2. Transcript variant 3 has a different 5' untranslated region (UTR) compared to variant 1 but encodes the same isoform 1 protein nih.gov. This diversity in isoforms suggests that MFAP3 may have multiple, potentially distinct, functions in different tissues or cellular contexts.

Transcript VariantResulting IsoformKey Features
Variant 1Isoform 1 (longer)Encodes the canonical protein sequence.
Variant 2Isoform 2 (shorter)Lacks an internal exon and uses a downstream start codon.
Variant 3Isoform 1 (longer)Differs in the 5' UTR compared to variant 1, but protein is identical.

Transcriptional Regulation of MFAP3

The expression of the MFAP3 gene is a tightly controlled process, orchestrated by specific DNA regions known as promoters and enhancers, and the proteins called transcription factors that bind to them.

Promoter and Enhancer Elements Influencing MFAP3 Transcription

While the precise locations and functional characterization of all promoter and enhancer elements for MFAP3 are still under active investigation, bioinformatic predictions and genome-wide studies provide initial insights. The region upstream of the MFAP3 gene's transcription start site contains the promoter, which is the primary binding site for the cellular machinery that initiates transcription. Databases such as the Eukaryotic Promoter Database have identified a promoter region for MFAP3 nih.gov. Enhancers, which can be located at a distance from the gene, can also significantly influence its transcription rate. The identification of these regulatory elements is often guided by chromatin immunoprecipitation sequencing (ChIP-seq) data, which can reveal regions of the genome where transcription factors and other regulatory proteins are bound.

Transcription Factors Modulating MFAP3 Gene Expression

A number of transcription factors are predicted to bind to the promoter region of MFAP3 and modulate its expression. Computational analyses of the MFAP3 promoter have identified potential binding sites for a variety of transcription factors. Databases that curate information from ChIP-seq experiments and other high-throughput studies suggest potential regulation by several transcription factors. While direct experimental validation for many of these is still forthcoming, these predictive data serve as a valuable starting point for further research into the specific molecular switches that control MFAP3 expression. The ubiquitous expression of MFAP3 in many tissues suggests that it may be regulated by a combination of both broadly expressed and tissue-specific transcription factors.

Post-Transcriptional Regulation of MFAP3

Post-transcriptional regulation provides a critical layer of control over gene expression, allowing for rapid and dynamic adjustments to cellular needs. For MFAP3, these mechanisms primarily involve the processing and stability of its messenger RNA (mRNA) and the influence of non-coding RNAs.

mRNA Stability and Processing Mechanisms

The stability and processing of MFAP3 mRNA are key determinants of the final protein output. The MFAP3 gene undergoes alternative splicing, a process where different exons are selectively included or excluded from the final mRNA transcript. This results in the production of multiple transcript variants, which can encode different protein isoforms with potentially distinct functions.

Several transcript variants of MFAP3 have been identified. For instance, one variant may lack an internal exon and utilize a downstream start codon compared to another, resulting in a shorter protein isoform nih.gov. Another variant might differ in the 5' untranslated region (UTR), which can influence translation efficiency, while still encoding the same protein isoform as another variant nih.gov. The generation of these different isoforms is a crucial mechanism for expanding the functional diversity of the MFAP3 gene mdpi.comyoutube.com.

The stability of these mRNA transcripts is also a regulated process. The decay of mRNA is a fundamental aspect of gene expression control, and mechanisms such as nonsense-mediated mRNA decay (NMD) act as a quality control system to degrade transcripts containing premature termination codons, preventing the production of truncated and potentially harmful proteins nih.govmdpi.comyoutube.comyoutube.com. While specific studies on the decay mechanisms of MFAP3 mRNA are not extensively detailed in current literature, general principles of mRNA stability, including the role of the 3' UTR in recruiting RNA-binding proteins and microRNAs that influence transcript half-life, are applicable.

Transcript VariantKey FeatureResulting Protein IsoformReference
Variant 1Encodes the longer isoformIsoform 1 nih.gov
Variant 2Lacks an internal exon, uses a downstream start codonShorter isoform (Isoform 2) nih.gov
Variant 3Differs in the 5' UTR compared to variant 1Isoform 1 nih.gov

Genetic Variations and Polymorphisms Affecting MFAP3 Function (non-clinical)

Genetic variations, such as single nucleotide polymorphisms (SNPs), are alterations in the DNA sequence that can influence gene function and contribute to phenotypic diversity. The study of these variations in a non-clinical context is essential for understanding the fundamental biology of a gene.

A single nucleotide polymorphism, rs815625 , has been identified in the vicinity of the MFAP3 gene researchgate.net. While the direct functional impact of this specific SNP on MFAP3 expression or protein function has not been extensively characterized in a non-clinical setting, its location suggests a potential regulatory role. SNPs located in non-coding regions can affect gene expression by altering transcription factor binding sites, miRNA target sites, or the efficiency of splicing nih.govnih.gov.

Non-synonymous SNPs, which result in an amino acid change in the protein, can have a more direct impact on protein structure and function. While specific non-clinical studies detailing the functional consequences of such variations in the MFAP3 protein are limited, computational tools can predict the potential impact of amino acid substitutions on protein stability and function. Such analyses are crucial first steps in identifying variants that may warrant further experimental investigation.

Understanding the functional consequences of these genetic variations is key to elucidating the full spectrum of MFAP3's biological roles and its contribution to normal physiological processes.

Molecular Structure and Post Translational Modificiations of Mfap3

Molecular Structure and Post-Translational Modifications of MFAP3

The structural integrity and functional capacity of MFAP3 are dictated by its primary amino acid sequence and the subsequent modifications it undergoes.

Primary Amino Acid Sequence and Domain Architecture of MFAP3

The human MFAP3 protein is composed of 362 amino acids nih.govresearchgate.net. Its architecture is characterized by the presence of specific, conserved domains that are fundamental to its function.

A significant feature of the MFAP3 protein is the presence of a conserved Immunoglobulin C-2 Type (IGc2) domain. This domain is located between amino acid positions 65 and 130 genecards.org. The broader family of Immunoglobulin-like (Ig-like) domains, to which the C2-type belongs, are known to be involved in a variety of cellular processes, including cell-cell recognition and cell adhesion uniprot.orgnih.gov. These domains are commonly found in cell surface receptors and adhesion molecules, suggesting a potential role for MFAP3 in mediating interactions within the extracellular matrix uniprot.orgnih.gov.

DomainStart PositionEnd PositionDescription
Ig-like C2-type (IGc2)65130A conserved domain involved in protein-protein interactions, characteristic of the immunoglobulin superfamily.

Structural Homology to Other MFAP Family Members

The microfibril-associated protein family consists of five members, designated MFAP1 through MFAP5 mdpi.com. While they all associate with microfibrils, their amino acid sequences show notable divergence. MFAP3 exhibits limited sequence homology with MFAP1, MFAP2, and MFAP4 mdpi.com. Its closest relative within the family is its paralog, MFAP3L uniprot.org. The structural differences among the MFAP family members likely contribute to their distinct roles in the extracellular matrix mdpi.com.

Post-Translational Modifications (PTMs) of MFAP3

Following its synthesis, the MFAP3 protein undergoes several post-translational modifications (PTMs). These modifications are critical for its proper folding, stability, and function.

Glycosylation Patterns and Sites

Glycosylation, the enzymatic addition of sugar moieties to proteins, is a key PTM for many extracellular proteins, and MFAP3 is no exception. Analysis of the human MFAP3 protein sequence has identified potential sites for N-linked glycosylation, a common type of glycosylation where a glycan is attached to a nitrogen atom of an asparagine residue.

Predicted N-linked Glycosylation Sites in Human MFAP3
Asparagine-36
Asparagine-41
Asparagine-110

Data sourced from UniProt.

These glycosylation events are predicted based on sequence motifs and require experimental validation to confirm their presence and to characterize the specific glycan structures attached.

Other Predicted or Identified PTMs, e.g., Phosphorylation

Beyond glycosylation, other PTMs such as phosphorylation are predicted to occur on MFAP3. Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a crucial regulatory mechanism for many cellular processes. While specific experimentally validated phosphorylation sites on MFAP3 are not yet extensively documented in publicly available databases, the presence of potential phosphorylation sites suggests that its activity could be modulated by cellular signaling pathways.

Functional Consequences of MFAP3 PTMs on Protein Activity and Stability

The functional implications of PTMs on MFAP3 are an active area of investigation. Generally, glycosylation plays a vital role in the proper folding, stability, and trafficking of extracellular proteins. For MFAP3, glycosylation is likely essential for its secretion into the extracellular matrix and for its interactions with other matrix components. Alterations in glycosylation patterns could potentially impact the assembly and integrity of microfibrils.

Phosphorylation events, if confirmed, would suggest that the function of MFAP3 can be dynamically regulated in response to cellular signals. This could influence its role in matrix remodeling during development, tissue repair, or in disease states. Further research is needed to fully elucidate the specific functional consequences of the various PTMs on MFAP3's activity and stability.

Cellular Localization and Trafficking of Mfap3

Extracellular Matrix (ECM) Association of MFAP3

The primary role of MFAP3 is associated with the extracellular matrix, a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. nih.govmdpi.com The ECM is crucial for regulating cellular processes like adhesion, migration, and differentiation. mdpi.com Genomic and proteomic analyses predict that MFAP3 is located in the extracellular region, consistent with its function as a microfibril-associated protein. nih.govmaayanlab.cloudjax.org

As its name suggests, MFAP3 is an integral component of microfibrils. nih.govproteinatlas.org Specifically, it has been identified as a component of elastin-associated microfibrils. sinobiological.com Microfibrils are a crucial element of the ECM in elastic and non-elastic tissues, and proteins like MFAP3 are vital for their proper assembly and function. nih.gov

For MFAP3 to be incorporated into the extracellular matrix, it must be synthesized within the cell and transported out via a secretion pathway. Proteins destined for secretion are typically synthesized on ribosomes, translocated into the endoplasmic reticulum (ER), and then transported to the Golgi apparatus for further processing, sorting, and packaging into vesicles. nih.gov These vesicles then move to the plasma membrane and release their contents into the extracellular space. While specific mechanistic details for MFAP3's secretion are not extensively characterized, its classification as a secreted protein is supported by prediction methods based on its gene transcripts. proteinatlas.orgproteinatlas.org Its confirmed localization to the Golgi apparatus further supports its transit through the classical secretory pathway. proteinatlas.orgproteinatlas.org

Subcellular Distribution of MFAP3 within Cells

In addition to its well-established extracellular role, MFAP3 has also been identified within various subcellular compartments. Immunofluorescence and confocal microscopy studies have provided detailed insights into its intracellular distribution.

Subcellular LocationEvidence/MethodologySource
Golgi Apparatus Main location identified by immunofluorescent analysis in multiple human cell lines (U-2 OS, U-251 MG).The Human Protein Atlas proteinatlas.orgproteinatlas.org
Nucleoplasm/Nucleus Additional location identified by immunofluorescent analysis.The Human Protein Atlas proteinatlas.orgproteinatlas.org
Plasma Membrane Predicted to be active on the external side of the plasma membrane.Alliance of Genome Resources maayanlab.cloud
Membrane Rafts Predicted to be active in membrane rafts.Alliance of Genome Resources maayanlab.cloud
Cytoplasm General cytoplasmic expression has been noted.The Human Protein Atlas proteinatlas.org

The most consistently reported intracellular location for MFAP3 is the Golgi apparatus. proteinatlas.orgproteinatlas.org Data from the Human Protein Atlas, based on antibody-based staining in various human cell lines, identifies the Golgi as the main subcellular location for this protein. proteinatlas.org The Golgi complex is a central hub for the secretory pathway, responsible for modifying, sorting, and packaging proteins and lipids for secretion or delivery to other organelles. biorxiv.org The presence of MFAP3 in the Golgi is a key indicator of its processing for eventual secretion into the extracellular matrix. nih.govnih.gov

Interestingly, MFAP3 has also been detected in the nucleoplasm. proteinatlas.orgproteinatlas.org The nucleoplasm is the semi-fluid matrix within the nucleus that surrounds the chromatin and the nucleolus. nih.gov While the function of MFAP3 within the nucleus is not yet understood, its presence in this compartment suggests it may have roles beyond its structural function in the ECM. This dual localization in both the secretory pathway and the nucleus indicates potential for more complex regulatory functions.

There is predictive evidence suggesting that MFAP3 is associated with the plasma membrane, specifically on its external side and within membrane rafts. maayanlab.cloud Membrane rafts are specialized microdomains of the plasma membrane enriched in cholesterol, sphingolipids, and certain proteins. nih.govfrontiersin.org These domains function as organizing centers for the assembly of signaling molecules, influencing cellular processes such as signal transduction and protein trafficking. nih.govresearchgate.net An association with membrane rafts could imply a role for MFAP3 in cell signaling or in the organization of the cell surface environment prior to its full integration into the larger ECM network.

Other Intracellular Compartments and Their Functional Significance

While initially identified as a component of extracellular microfibrils, emerging evidence from comprehensive protein expression analyses, such as the Human Protein Atlas, indicates that microfibril-associated protein 3 (MFAP3) also resides within specific intracellular compartments, namely the Golgi apparatus and the nucleoplasm. This dual localization suggests that MFAP3 may have a more complex functional repertoire than previously understood, participating in processes within the cell in addition to its potential role in the extracellular matrix.

Golgi Apparatus: The localization of MFAP3 to the Golgi apparatus points towards its involvement in the secretory pathway. The Golgi is a central organelle for the post-translational modification, sorting, and packaging of proteins and lipids destined for secretion or for delivery to other organelles. Proteins transiting through the Golgi undergo a series of modifications, such as glycosylation, which are crucial for their proper folding, stability, and function. The presence of MFAP3 in the Golgi suggests it may be processed in a similar manner to other secreted and membrane-associated proteins. It is plausible that MFAP3's transit through the Golgi is a critical step for its eventual deposition into the extracellular matrix, should that be its final destination. However, its residence in the Golgi might also imply a more direct role in the functions of this organelle, potentially influencing the trafficking or processing of other proteins.

Nucleoplasm: The detection of MFAP3 within the nucleoplasm, the substance of the nucleus excluding the nucleolus, is particularly intriguing and challenges the classical view of this protein as solely a structural component of the extracellular matrix. This localization suggests a potential role in nuclear processes. While the precise function of MFAP3 in the nucleus is yet to be elucidated, its presence there opens up the possibility of its involvement in the regulation of gene expression, DNA replication or repair, or other nuclear events. Some studies have proposed that certain microfibril-associated proteins may have intracellular signaling roles, and the nuclear localization of MFAP3 could be indicative of such a function. It has been suggested that MFAP3 may function as a nuclear kinase, which would imply a direct role in cell signaling pathways within the nucleus. However, further research is required to substantiate this hypothesis and to identify its potential substrates and regulatory mechanisms.

The functional significance of this dual localization is a subject of ongoing investigation. It is possible that MFAP3 is a multifunctional protein with distinct roles in different cellular compartments. The distribution of MFAP3 between the extracellular matrix, Golgi apparatus, and nucleoplasm may be cell-type specific or regulated by different physiological conditions.

Mechanisms Governing MFAP3 Trafficking and Deposition

The trafficking of MFAP3 to its various cellular and extracellular locations is a complex process governed by specific molecular signals and transport machinery. While the precise mechanisms for MFAP3 are not yet fully detailed, general principles of protein transport provide a framework for understanding its journey through the cell.

Trafficking to the Golgi and Nucleus: For proteins destined for the secretory pathway, including those that are secreted or localized to the Golgi, synthesis begins on ribosomes in the cytoplasm. A specific signal peptide at the N-terminus of the nascent polypeptide directs the ribosome-mRNA-polypeptide complex to the endoplasmic reticulum (ER). Once translocated into the ER lumen, the protein undergoes folding and initial modifications. From the ER, proteins are transported to the Golgi apparatus via transport vesicles. The localization of MFAP3 to the Golgi is consistent with its entry into this secretory pathway.

The transport of MFAP3 to the nucleus would require a different mechanism. Proteins targeted to the nucleus typically possess a nuclear localization signal (NLS), a specific amino acid sequence that is recognized by importin proteins. The importin-cargo complex is then transported through the nuclear pore complex into the nucleoplasm. While a specific NLS for MFAP3 has not been experimentally verified, bioinformatic analyses could potentially predict such a signal within its amino acid sequence. The regulation of its nuclear import could be a key mechanism for controlling its potential nuclear functions.

Deposition into the Extracellular Matrix: If MFAP3 is indeed a component of the extracellular matrix, its deposition outside the cell would be the final step of the secretory pathway. After processing in the Golgi apparatus, MFAP3 would be packaged into secretory vesicles. These vesicles then move to the plasma membrane, where they fuse and release their contents into the extracellular space. The process of incorporating MFAP3 into larger microfibrillar structures is likely a highly regulated event, involving interactions with other extracellular matrix proteins such as fibrillins and elastin (B1584352). The self-assembly and organization of extracellular matrix components are critical for the structural integrity and function of tissues. The precise interactions and enzymatic activities that govern the assembly of MFAP3 into microfibrils remain an active area of research.

The differential trafficking of MFAP3 to either the nucleus or the secretory pathway for extracellular deposition suggests the existence of sophisticated regulatory mechanisms. These could involve alternative splicing to produce protein isoforms with different targeting signals, or post-translational modifications that dictate its subcellular destination. Understanding these mechanisms is crucial for a complete picture of MFAP3's cellular biology and its roles in both health and disease.

Biochemical and Biological Functions of Mfap3 in Tissue Homeostasis

Role of MFAP3 in Microfibril Assembly and Organization

The assembly and organization of microfibrils are fundamental processes for the structural integrity of connective tissues. MFAP3 is directly implicated in the regulation of microfibril assembly. researchgate.net Microfibrils are crucial components of the extracellular matrix, serving as a scaffold for the deposition of other proteins and contributing to the biomechanical properties of tissues. researchgate.netreactome.org

MFAP3 is considered a significant element of elastin-associated microfibrils. prospecbio.com Elastic fibers, which are essential for the elasticity and resilience of tissues like the skin, lungs, and blood vessels, are complex structures composed of an elastin (B1584352) core surrounded by a sheath of microfibrils. nih.govnih.gov The formation of these fibers, or elastogenesis, is a multi-step process that involves the secretion of tropoelastin, its assembly into aggregates, and its deposition onto a microfibril scaffold. nih.govnih.gov While the precise molecular mechanisms of MFAP3's contribution are still under investigation, its presence within elastin-associated microfibrils points to a direct role in the proper formation and stabilization of these critical structures. prospecbio.comprospecbio.com The broader family of MFAPs is known to be involved in elastinogenesis, highlighting the importance of these proteins in the development of functional elastic fibers. researchgate.netnih.gov

MFAP3 Contribution to Tissue Elasticity and Mechanical Properties

The mechanical properties of tissues, such as elasticity and tensile strength, are largely determined by the composition and organization of the extracellular matrix. mdpi.comnih.gov Elastic fibers are the primary contributors to the ability of tissues to stretch and recoil. nih.gov Given MFAP3's role as a component of elastin-associated microfibrils, it indirectly contributes to the elastic properties of tissues. prospecbio.com The proper formation of elastic fibers is essential for these mechanical functions, and any disruption in the assembly process can compromise tissue elasticity. nih.gov The stiffness and resilience of the cellular microenvironment, which are influenced by the ECM, play a critical role in regulating cellular behaviors and maintaining tissue function. nih.govresearchgate.net

Involvement of MFAP3 in Specific Biological Pathways

MFAP3 is associated with key biological pathways that govern the formation and maintenance of the extracellular matrix.

The formation of elastic fibers is a complex pathway involving numerous proteins and enzymatic activities. reactome.org This process includes the synthesis and secretion of fibrillin and tropoelastin, the assembly of fibrillin into microfibrils, and the subsequent deposition and cross-linking of elastin onto this scaffold. nih.govnih.govnih.gov MFAP3 is implicated in this pathway as a component of the elastin-associated microfibrils. prospecbio.com While detailed interactions of MFAP3 within this pathway are an area of ongoing research, its association suggests a role in the proper scaffolding and assembly of elastic fibers. Other microfibril-associated proteins, such as MFAP2 and MFAP5, are also known to bind to microfibrils and participate in this pathway. reactome.org

The organization of the extracellular matrix is a dynamic process involving the synthesis, assembly, and degradation of its components. reactome.orgnih.gov MFAP3 is involved in the broader pathways of ECM organization through its contribution to microfibril assembly. researchgate.netprospecbio.com The continuous remodeling of the ECM is crucial for development, tissue repair, and homeostasis and is mediated by a balance between synthetic and degradative processes. nih.govmdpi.com Enzymes such as matrix metalloproteinases (MMPs) play a significant role in the degradation of ECM components, including proteins associated with elastic fibers. nih.govnih.gov MFAP3 is associated with pathways related to the degradation of the extracellular matrix, indicating its potential involvement in the turnover and remodeling of microfibrils and elastic fibers. prospecbio.com

Predicted Involvement in Immune Response Pathways (e.g., T cell activation, Interleukin-15 signaling, MHC class II protein binding)

While direct experimental evidence detailing the role of Microfibril-Associated Protein 3 (MFAP3) in specific immune response pathways is limited, predictions based on gene expression data and Gene Ontology (GO) annotations suggest its potential involvement. MFAP3 is an extracellular matrix (ECM) glycoprotein (B1211001), and the ECM is increasingly recognized as a critical regulator of immune cell function and tissue inflammation.

T cell activation: The process of T cell activation is fundamental to the adaptive immune response and requires a complex interplay of signals between a T cell and an antigen-presenting cell (APC). nih.gov Productive T cell activation involves the T cell receptor (TCR) recognizing an antigen presented by the major histocompatibility complex (MHC) on the APC, co-stimulatory signals (e.g., CD28/B7 interaction), and cytokine signaling. nih.govyoutube.com Gene expression databases indicate that MFAP3 is expressed in various immune cells, including T-cells, B-cells, natural killer (NK) cells, and monocytes. genecards.org Furthermore, its expression is noted in dendritic cells, which are potent APCs. proteinatlas.org The presence of MFAP3 in the microenvironment where these crucial cell-cell interactions occur suggests a potential, though currently uncharacterized, modulatory role in the formation or stability of the immunological synapse, or in regulating the local cytokine milieu that influences T cell activation and differentiation.

Interleukin-15 signaling: Interleukin-15 (IL-15) is a cytokine crucial for the development, survival, and activation of NK cells and memory CD8+ T cells. nih.govrndsystems.com It signals through a receptor complex that includes the IL-2/IL-15Rβ and the common gamma (γc) chain, activating downstream pathways like JAK/STAT, PI3K/Akt, and MAPK/ERK. nih.govfrontiersin.org Although no direct interaction between MFAP3 and the IL-15 signaling pathway has been reported, the expression of MFAP3 in NK cells and T-cells, the primary targets of IL-15, implies a possible indirect role. genecards.org As an ECM component, MFAP3 could contribute to the structural integrity of lymphoid tissues, creating niches where IL-15 signaling and the subsequent lymphocyte responses are optimized.

MHC class II protein binding: Major histocompatibility complex (MHC) class II molecules are expressed on APCs and are essential for presenting processed extracellular antigens to CD4+ T cells, a key step in initiating the adaptive immune response. uci.edu The binding of peptides to the MHC class II cleft is a critical determinant of T cell recognition. youtube.com There is no current evidence to suggest that MFAP3 directly binds to MHC class II proteins. Its predicted location is in the extracellular region, where it contributes to microfibril assembly. nih.gov However, given the role of the ECM in modulating immune cell interactions, it is plausible that MFAP3 could influence the function of APCs, such as dendritic cells, potentially affecting their ability to process and present antigens via the MHC class II pathway. This remains a speculative area requiring further investigation.

Predicted Involvement in Intracellular Signaling Cascades (e.g., ERK1/2 pathway)

Direct research linking MFAP3 to specific intracellular signaling cascades is not yet established. However, clues from related proteins and its role as an ECM component allow for predictions about its potential influence on pathways like the ERK1/2 cascade.

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This cascade is fundamental to the regulation of numerous cellular processes, including proliferation, differentiation, survival, and migration. nih.gov The ERK1/2 pathway can be activated by a wide range of extracellular stimuli, which are transmitted through cell surface receptors and culminate in the activation of ERK1/2, allowing them to phosphorylate a multitude of cytoplasmic and nuclear substrates. nih.gov

While studies on MFAP3 are lacking, research on its paralog, Microfibril Associated Protein 3 Like (MFAP3L), provides a basis for predicting a potential role for MFAP3 in ERK signaling. According to UniProtKB/Swiss-Prot summaries, MFAP3L may participate in the nuclear signaling of EGFR and MAPK1/ERK2. genecards.org Paralogous genes arise from duplication events and often retain similar or related functions. Therefore, it is plausible that MFAP3 could share a similar, currently uninvestigated, function in modulating the ERK1/2 pathway. As an ECM protein, MFAP3 could influence cell signaling by interacting with cell surface receptors like integrins, which are known to activate downstream intracellular cascades, including the ERK1/2 pathway, upon binding to ECM components.

Broader Cellular and Tissue-Specific Roles of MFAP3

MFAP3 is an extracellular matrix (ECM) glycoprotein belonging to the Microfibrillar-Associated Protein family. nih.gov The primary function of MFAPs is to participate in the assembly of microfibrils and the process of elastogenesis, which are essential for the formation of elastic fibers. nih.govresearchgate.net These fibers provide elasticity and resilience to various tissues. Consequently, MFAP3 plays a fundamental role in maintaining tissue homeostasis and structural integrity. researchgate.net

Unlike some other MFAP family members that show tissue-specific expression (e.g., MFAP2, MFAP4, and MFAP5 in osteoblastic-like cells), gene expression profiling reveals that MFAP3 is more ubiquitously expressed across a wide range of human tissues. nih.govresearchgate.net This widespread distribution suggests a diverse and fundamental role in the tropism and maintenance of numerous organs. nih.gov

Data from the Human Protein Atlas and other gene expression databases confirm the broad expression pattern of MFAP3. Significant mRNA expression is detected in the placenta, urinary bladder, thyroid gland, and numerous other tissues. nih.gov

Below is an interactive table summarizing the RNA expression levels of MFAP3 in various human tissues, based on consensus data.

TissueRNA Expression Level (TPM)Annotation
PlacentaHighUbiquitous expression observed. nih.gov
Urinary BladderHighUbiquitous expression observed. nih.gov
Thyroid GlandMediumClustered with genes of unknown function mainly in the thyroid. proteinatlas.org
Adipose TissueMediumDetected in connective tissues.
LungMediumExpression found in primary lung fibroblasts. genecards.org
SkinMediumExpression found in skin fibroblasts. genecards.org
Heart MuscleMediumContributes to the ECM of cardiac tissue.
SpleenLowExpression detected in an organ of the immune system. genecards.org
Bone MarrowLowExpression detected in immune cell progenitors. proteinatlas.org
BrainLowDetected in nervous system tissues. genecards.org

TPM: Transcripts Per Million. Expression levels are categorized based on relative abundance.

The ubiquitous nature of MFAP3, combined with its fundamental role in ECM organization, underscores its importance in maintaining the structural and mechanical properties of a wide array of tissues throughout the human body. nih.govresearchgate.net

Molecular Interactions and Associated Protein Networks of Mfap3

Direct Protein-Protein Interactions of MFAP3

The structural integrity and functionality of the ECM are dependent on a highly organized network of protein-protein interactions. nih.govresearchgate.net MFAPs, as a family, are recognized for their role in the assembly of microfibrils, but the specific binding partners for each member can vary. nih.gov While MFAP3 is considered a component of these structures, its interaction profile is less characterized than other family members like MFAP2 or MFAP4. nih.govnih.gov

Interactions with Core Extracellular Matrix Components (e.g., Elastin (B1584352), Fibrillins, Fibrillin-1)

MFAP3 has been identified as a component of these elastin-associated microfibrils. sinobiological.com However, detailed biochemical studies specifically elucidating the direct binding kinetics or mapping the precise interaction domains between MFAP3 and core components like elastin or fibrillins are not as extensively documented as for other associated proteins. For context, other microfibril-associated proteins such as Microfibrillar-associated protein 4 (MFAP4) have been shown to bind directly to both tropoelastin and Fibrillin-1, playing an active role in promoting elastin assembly. nih.govasu.edu The integration of MFAP3 into the microfibril architecture suggests a likely interaction, though the specifics remain an area for further investigation. nih.gov

ProteinInteracting Core ECM ComponentRole in InteractionReference
MFAP3Elastin, FibrillinsComponent of elastin-associated microfibrils; direct binding not fully characterized. sinobiological.comnih.gov
Fibrillin-1Tropoelastin, Fibulin-4, Fibulin-5, LTBPForms the primary scaffold for microfibrils and elastic fiber assembly. nih.govmdpi.com
MFAP4Tropoelastin, Fibrillin-1, Fibrillin-2Promotes tropoelastin self-assembly and organizes elastic fibers. nih.govasu.edu
MFAP2 (MAGP-1)Tropoelastin, Fibrillin-1Tethers tropoelastin to microfibrils. nih.gov

Binding with Latent TGF-beta-Binding Proteins (LTBPs)

Latent TGF-beta-binding proteins (LTBPs) are crucial components of the ECM that play a central role in regulating the activity of Transforming Growth Factor-beta (TGF-β). nih.govnih.gov TGF-β is secreted as a latent complex, bound to its propeptide, which in turn is often covalently linked to an LTBP. nih.govresearchgate.net This large latent complex is sequestered within the ECM through the interaction of LTBPs with fibrillin microfibrils. mdpi.com This mechanism creates a reservoir of inactive TGF-β, ensuring its bioavailability is tightly controlled until specific signals trigger its release and activation. mdpi.comnih.gov

Given that MFAP3 is a constituent of microfibrils, it is localized within the same microenvironment where LTBPs are tethered. nih.govsinobiological.com This co-localization places MFAP3 in close proximity to the machinery that governs TGF-β signaling. However, current scientific literature does not provide direct evidence of a binding interaction between MFAP3 and any of the four LTBP isoforms (LTBP-1, -2, -3, -4). nih.gov Any relationship is therefore considered contextual based on their shared presence in the microfibrillar niche.

Association with Signaling Molecules and Receptors

The ECM is not merely a static scaffold but a dynamic signaling environment. The "microfibrillar niche" can directly influence cellular behavior by interacting with cell-surface receptors and modulating the availability of growth factors. nih.gov

Interplay with Notch and Notch Ligands

The Notch signaling pathway is a fundamental, evolutionarily conserved mechanism that governs cell-fate decisions through direct cell-to-cell communication. mdpi.com This pathway involves transmembrane Notch receptors on one cell interacting with transmembrane ligands (such as Delta-like or Jagged) on an adjacent cell. nih.govyoutube.com This interaction triggers proteolytic cleavage of the receptor, releasing the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression. youtube.comembopress.org

Evidence has shown that certain components of the ECM and microfibrils can modulate Notch signaling. nih.gov Notably, the microfibril-associated glycoproteins MFAP2 (MAGP-1) and MFAP5 (MAGP-2) have been demonstrated to interact with Notch receptors and ligands, thereby influencing Notch signaling. nih.gov However, a similar interplay between MFAP3 and the Notch signaling pathway has not been reported in the scientific literature. The potential for MFAP3 to modulate this critical developmental and homeostatic pathway remains an open question.

Identification of Novel MFAP3 Interactors and Their Functional Implications

Microfibril-associated protein 3 (MFAP3) is an extracellular matrix glycoprotein (B1211001) involved in microfibril assembly and tissue homeostasis. springernature.com Understanding its molecular interactions is crucial to elucidating its diverse biological roles. While a comprehensive, experimentally determined interactome for MFAP3 is still emerging, several protein-protein interactions have been identified or predicted through various methodologies, pointing towards novel functional implications beyond its structural role in the extracellular matrix.

Recent research has employed computational and experimental approaches to identify novel binding partners for MFAP3. An in silico study identified a potential physical interaction between MFAP3 and the serotonin receptor 3A (HTR3A). nih.gov This interaction was subsequently validated using cellular dielectric spectroscopy. nih.gov The functional significance of this finding is potentially profound, as it suggests a role for MFAP3 in pain modulation. The HTR3A receptor is a ligand-gated ion channel that plays a role in the transmission of nociceptive signals. The study observed that MFAP3 could inhibit the response induced by the stimulation of the HTR3A receptor, suggesting that MFAP3 may be a key protein involved in the inhibition of pain. nih.gov This discovery opens up new avenues for investigating the therapeutic potential of targeting the MFAP3-HTR3A interaction in chronic pain conditions.

Further evidence of novel MFAP3 interactions comes from co-immunoprecipitation studies. For instance, research in Xenopus has identified Synaptotagmin-12 (SYT12) as an interacting partner of MFAP3. nih.gov Synaptotagmins are a family of proteins involved in synaptic vesicle trafficking and neurotransmitter release. While the precise functional consequence of the MFAP3-SYT12 interaction is yet to be fully characterized, it suggests a potential role for MFAP3 in neuronal processes.

The STRING database, which aggregates protein-protein interaction data from various sources, predicts a network of interactors for mouse Mfap3. This network includes other microfibril-associated proteins such as MFAP1A and MFAP2, which is expected given their co-localization and related functions in the extracellular matrix. string-db.org The database also suggests interactions with proteins that have diverse functions, including:

MORN repeat-containing protein 4 (MORN4): Implicated in promoting axonal degeneration. string-db.org

Nucleolar protein 6 (NOL6): A component of the NRAP family of proteins. string-db.org

LEM domain-containing protein 1 (LEMD1): A nuclear envelope protein. string-db.org

These predicted interactions, derived from text mining, co-expression data, and other evidence, await experimental validation but hint at a broader functional repertoire for MFAP3, potentially linking it to processes such as neuronal health, nucleolar function, and nuclear organization. string-db.org

The identification of these novel interactors suggests that MFAP3's functional implications extend beyond its established role in elastogenesis and microfibril organization. The interaction with HTR3A points to a direct role in nociceptive signaling, while the association with SYT12 and other predicted partners suggests involvement in neuronal function and cellular organization. Further validation and characterization of these interactions are necessary to fully understand the multifaceted roles of MFAP3 in health and disease.

Formation of MFAP3-Containing Protein Complexes

The assembly of individual proteins into larger, functional complexes is a fundamental principle of cellular biology. For MFAP3, its participation in such complexes is integral to its function, particularly within the intricate architecture of the extracellular matrix. As a component of elastin-associated microfibrils, MFAP3 is inherently part of a supramolecular complex that provides structural support and elasticity to various tissues. osti.govnih.gov

The primary complex in which MFAP3 is found is the microfibril itself. Microfibrils are composed of a core of fibrillin proteins onto which numerous other glycoproteins, including the MFAP family, are assembled. osti.gov The interaction of MFAP3 with other microfibrillar components, such as MFAP1A and MFAP2, is supported by protein-protein interaction databases and is crucial for the proper formation and stability of these elastic fibers. string-db.org The formation of this complex is a highly regulated process essential for the integrity of tissues like blood vessels, skin, and lungs.

Beyond its role in the structural microfibrillar complex, the identification of novel interactors suggests that MFAP3 may participate in other, more dynamic protein assemblies. The validated interaction with the serotonin receptor 3A (HTR3A) implies the formation of a membrane-associated complex at the cell surface. nih.gov HTR3A itself forms pentameric ion channels, and the association of MFAP3 with this receptor complex could modulate its signaling properties in response to serotonin. nih.gov This suggests a mechanism by which the extracellular matrix, through MFAP3, can directly influence neuronal signaling and pain perception.

The co-immunoprecipitation of MFAP3 with SYT12 also points to the existence of a distinct protein complex, likely involved in synaptic function. nih.gov The precise stoichiometry and other components of this complex remain to be elucidated, but its existence further supports a role for MFAP3 in the nervous system.

While high-throughput experimental techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid (Y2H) screens are powerful tools for delineating the composition of protein complexes, specific data for MFAP3 from such studies are not yet widely available. nih.govresearchgate.netnih.gov The application of these methods will be instrumental in providing a more comprehensive and unbiased view of the MFAP3 interactome and the various protein complexes in which it participates. Future research utilizing these approaches will be critical for a deeper understanding of how MFAP3 is integrated into different cellular machineries and how the formation of these complexes is regulated to carry out its diverse biological functions.

Comparative and Evolutionary Biology of Mfap3

Phylogenetic Analysis of the MFAP Family (MFAP1, MFAP2, MFAP3, MFAP4, MFAP5)

The Microfibril-Associated Protein (MFAP) family is composed of five distinct members: MFAP1, MFAP2, MFAP3, MFAP4, and MFAP5. Despite their collective name suggesting a shared function in associating with microfibrils, phylogenetic and structural analyses reveal a more complex and divergent evolutionary history.

Initial analyses of the MFAP family indicate that it is not a homologous family derived from a single common ancestor. Instead, it appears to be a collection of proteins grouped by a broadly similar function related to the extracellular matrix. Among the members, MFAP2 and MFAP5 are the most closely related, sharing significant amino acid sequence homology. nih.gov However, these two proteins exhibit very limited sequence similarity to MFAP1, MFAP3, and MFAP4. nih.gov

Furthermore, structural studies of the human forms of MFAP1, MFAP2, MFAP3, and MFAP4 have revealed no significant structural similarities among them. nih.gov This lack of both sequence and structural homology across most of the family members suggests that they likely evolved independently to fulfill roles associated with microfibrils and the extracellular matrix. This is a classic example of convergent or analogous evolution, where unrelated proteins evolve similar functions.

A significant point of divergence within the family is MFAP4, which is structurally unique as it belongs to the fibrinogen-related domain (FReD) superfamily. nih.gov This places MFAP4 in a distinct protein superfamily from the other MFAPs, underscoring the diverse evolutionary origins of this functional group.

The evolutionary divergence is also reflected in their gene expression patterns. While MFAP1 and MFAP3 are more ubiquitously expressed, MFAP2, MFAP4, and MFAP5 show more specific expression in osteoblastic-like cells, suggesting specialized roles in bone and connective tissue. nih.gov

Given the divergent evolutionary paths of the MFAP family members, there is limited structural and functional conservation across the entire family. The primary conserved characteristic is their association with extracellular matrix microfibrils, although the specific nature of this interaction and its functional consequences differ for each member. nih.gov

The close evolutionary relationship between MFAP2 and MFAP5 suggests a higher degree of structural and functional conservation between these two proteins. nih.gov In contrast, the lack of homology between these and other MFAPs indicates that any functional similarities, such as their role in tissue homeostasis and elastinogenesis, are likely the result of convergent evolution rather than shared ancestry. nih.gov

Each MFAP family member possesses distinct molecular structures, leading to discrete functional roles. nih.gov For instance, deficiencies in MFAP2, MFAP4, and MFAP5 in animal models lead to distinct pathologies affecting bone, lung, and neutrophils, respectively, highlighting their specialized, non-redundant functions. nih.gov

Evolutionary Conservation of MFAP3 Gene Sequence and Protein Structure across Species

The MFAP3 gene is highly conserved across a wide range of vertebrate species, indicating its fundamental biological importance. This gene was present in the common ancestor of chordates, suggesting an ancient origin and a conserved role throughout vertebrate evolution. genecards.org

Analysis of the MFAP3 protein sequence across different vertebrate species reveals a high degree of conservation, particularly in key functional domains. While the full-length protein shows strong homology among mammals, certain regions are also well-conserved in more distantly related vertebrates. This conservation of sequence is indicative of strong selective pressure to maintain the protein's structure and function.

Table 1: Cross-Species Comparison of MFAP3 Protein Sequence Identity to Human MFAP3

SpeciesCommon NameNCBI Protein AccessionSequence Identity to Human MFAP3 (%)
Pan troglodytesChimpanzeeXP_001159784.198.9
Macaca mulattaRhesus macaqueNP_001247856.196.7
Mus musculusMouseNP_001348102.185.2
Rattus norvegicusRatNP_001101569.184.1
Bos taurusCowNP_001070217.188.5
Gallus gallusChickenXP_015132717.165.4
Xenopus tropicalisWestern clawed frogNP_001011388.158.9
Danio rerioZebrafishNP_001032813.152.3

Cross-Species Functional Homologies of MFAP3

The high degree of sequence conservation of MFAP3 across species strongly suggests that its fundamental functions are also conserved. Orthologs of MFAP3 in various species are expected to play similar roles in the formation and maintenance of the extracellular matrix, particularly in association with microfibrils.

Functional studies in different animal models would be necessary to definitively confirm the conservation of its roles in processes such as elastic fiber formation and collagen chain trimerization. genecards.org Given the ubiquitous expression of MFAP3, it is likely that its essential functions are maintained across vertebrates to ensure tissue integrity and homeostasis. The presence of a paralog, MFAP3L, which arose from a gene duplication event, may have allowed for some functional divergence or specialization in certain lineages. genecards.org

Insights from Comparative Genomics on MFAP3 Evolutionary Trajectories

Comparative genomic analyses provide further evidence for the evolutionary history of MFAP3. The presence of the MFAP3 gene in the common ancestor of chordates points to its ancient origins. genecards.org The genomic location of MFAP3 and its surrounding genes can also offer clues about its evolutionary past.

The duplication event that gave rise to MFAP3L is a significant event in the evolutionary trajectory of this gene. genecards.org Such duplications can lead to several outcomes: one copy may be lost, both copies may be retained with the original function (gene dosage), one copy may acquire a new function (neofunctionalization), or the original functions may be partitioned between the two copies (subfunctionalization). The distinct expression patterns and potential functions of MFAP3 and MFAP3L suggest that some degree of subfunctionalization or neofunctionalization has likely occurred since their divergence.

The simple gene structure of human MFAP3, containing only two translated exons, is another interesting feature that may have implications for its regulation and evolution. nih.gov Further comparative genomic studies, including the analysis of regulatory regions and the genomic context of MFAP3 in a wider range of species, will be crucial to fully elucidate its evolutionary trajectory and the selective pressures that have shaped this important extracellular matrix protein.

Research Methodologies and Advanced Techniques in Mfap3 Studies

Genetic Manipulation and Perturbation Models

To understand the function of MFAP3, researchers have employed various genetic tools to either decrease, eliminate, or increase its expression in cellular and animal models. These approaches provide critical insights into the protein's physiological and pathological significance.

CRISPR/Cas9-Mediated Gene Knockout: The powerful CRISPR/Cas9 genome-editing technology has been utilized to create MFAP3 knockout cell lines, allowing for the study of complete loss-of-function phenotypes. This method involves designing single guide RNAs (sgRNAs) that direct the Cas9 nuclease to specific locations within the MFAP3 gene, typically in the initial exons, to introduce double-strand breaks. The cell's error-prone non-homologous end joining (NHEJ) repair mechanism often results in small insertions or deletions (indels), leading to frameshift mutations and a premature stop codon, thereby ablating protein expression.

For example, MFAP3 knockout cell lines have been generated in various human cell lines, including the T24 bladder cancer cell line and the HEK293 embryonic kidney cell line ubigene.usubigene.us. The general workflow for creating these knockout lines involves:

sgRNA Design and Cloning: Two sgRNAs targeting the MFAP3 gene are designed and cloned into a CRISPR-U™ vector ubigene.usubigene.us.

Transfection: The vector is introduced into the target cell line using methods like electroporation or lentiviral transduction ubigene.usubigene.us.

Single-Cell Cloning: The transfected cells are subjected to limited dilution to isolate single-cell clones ubigene.usubigene.us.

Genotype Verification: Genomic DNA from the clones is amplified by PCR, and the targeted region is analyzed by Sanger sequencing to confirm the presence of indels that result in gene knockout ubigene.usubigene.us.

siRNA/shRNA-Mediated Gene Knockdown: For transient or stable suppression of MFAP3 expression, RNA interference (RNAi) technologies, including small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs), are employed. These approaches offer a more controlled and often temporary reduction in gene expression compared to the permanent knockout achieved with CRISPR/Cas9.

siRNA: Synthetic siRNA duplexes designed to target specific sequences of the MFAP3 mRNA can be transfected into cells to induce its degradation, leading to a transient knockdown of the protein. The effectiveness of the knockdown is typically validated at the protein level using Western blotting, which should show a significant reduction in the MFAP3 protein band in cells treated with MFAP3-specific siRNA compared to control cells treated with a non-targeting or scrambled siRNA nih.govlabmanager.comnih.gov. Quantitative PCR (qPCR) can also be used to confirm the reduction in MFAP3 mRNA levels labmanager.com.

shRNA: For long-term, stable knockdown, shRNA sequences targeting MFAP3 can be cloned into plasmid or lentiviral vectors. Once introduced into cells, the shRNA is processed into siRNA, leading to sustained suppression of MFAP3 expression. This is particularly useful for creating stable cell lines with reduced MFAP3 levels for in-depth functional studies creative-biogene.comnih.gov.

Table 1: Comparison of MFAP3 Gene Knockout and Knockdown Strategies

FeatureCRISPR/Cas9 KnockoutsiRNA KnockdownshRNA Knockdown
Effect on Gene Permanent disruption of the geneTransient degradation of mRNAStable or transient degradation of mRNA
Mechanism DNA double-strand break and repairRNA interferenceRNA interference
Delivery Plasmid, RNP, lentivirus ubigene.usubigene.usTransfection of synthetic RNA duplexes nih.govPlasmid or lentiviral vector creative-biogene.comnih.gov
Duration of Effect PermanentTransient (days) nih.govLong-term (stable cell lines) creative-biogene.comnih.gov
Validation Genotyping (PCR, sequencing) ubigene.usubigene.usWestern blot, qPCR labmanager.comnih.govWestern blot, qPCR

To investigate the effects of increased MFAP3 levels, overexpression systems are utilized. These systems involve introducing the MFAP3 coding sequence into cells, leading to the production of higher-than-normal levels of the protein.

Plasmid-Based Overexpression: A common method for transient overexpression involves cloning the full-length MFAP3 cDNA into a mammalian expression vector. These vectors typically contain a strong constitutive promoter, such as the cytomegalovirus (CMV) promoter, to drive high levels of transcription. The plasmid is then transfected into the target cells. While technically straightforward, this method results in transient expression as the plasmid is typically not integrated into the host cell genome and is diluted out with cell division vectorbuilder.com.

Lentiviral Vectors for Stable Overexpression: For the generation of stable cell lines that continuously overexpress MFAP3, lentiviral vectors are the preferred choice creative-biogene.comnih.govvectorbuilder.comprotocols.ioparkinsonsroadmap.org. The MFAP3 open reading frame (ORF) is cloned into a lentiviral transfer plasmid. This plasmid, along with packaging and envelope plasmids, is transfected into a packaging cell line (e.g., HEK293T) to produce replication-incompetent lentiviral particles. These particles can then be used to transduce a wide range of target cell types, leading to the integration of the MFAP3 expression cassette into the host cell's genome and subsequent stable, long-term expression creative-biogene.comnih.govvectorbuilder.comprotocols.ioparkinsonsroadmap.org. Selection markers, such as antibiotic resistance genes, are often included in the vector to allow for the selection and enrichment of successfully transduced cells creative-biogene.com.

To study the transcriptional regulation of the MFAP3 gene, reporter gene assays are employed. These assays provide a quantitative measure of the activity of the MFAP3 promoter in response to various stimuli or in the presence of specific transcription factors.

The general principle involves cloning the putative promoter region of the MFAP3 gene upstream of a reporter gene, such as luciferase, in a promoterless vector nih.govbiocat.com. This construct is then transfected into cells of interest. If the cloned MFAP3 promoter sequence is active, it will drive the transcription of the reporter gene, leading to the production of the reporter protein. The activity of the reporter protein, which is easily measurable (e.g., by luminescence for luciferase), serves as a proxy for the activity of the MFAP3 promoter nih.govbiocat.comsignosisinc.com.

Dual-luciferase reporter assay systems are often used to improve the accuracy and reliability of the results promega.com. In this system, a second reporter vector containing a different luciferase gene (e.g., Renilla luciferase) under the control of a constitutive promoter is co-transfected. The activity of the second luciferase is used to normalize the activity of the experimental luciferase, thereby correcting for variations in transfection efficiency and cell viability promega.com.

Recombinant Protein Production and Purification for MFAP3

To obtain large quantities of pure MFAP3 protein for biochemical and structural studies, recombinant protein production systems are utilized. Escherichia coli is a commonly used host for this purpose due to its rapid growth, high yield, and cost-effectiveness.

The coding sequence of human MFAP3 is typically cloned into a bacterial expression vector that allows for the production of the protein with an affinity tag, such as a polyhistidine (His)-tag nih.govspringernature.comneb.comyoutube.com. The His-tag facilitates the purification of the recombinant protein from the complex mixture of bacterial proteins using immobilized metal affinity chromatography (IMAC) nih.govspringernature.comneb.comyoutube.comevitria.com.

The general workflow for recombinant MFAP3 production and purification includes:

Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, often by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents, including the recombinant MFAP3 protein.

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged MFAP3 is loaded onto an IMAC column (e.g., a nickel- or cobalt-charged resin) youtube.comevitria.com. The His-tagged protein binds to the resin, while most other bacterial proteins are washed away. The purified MFAP3 is then eluted from the column using a high concentration of imidazole or by lowering the pH evitria.com.

Further Purification and Buffer Exchange: Depending on the required purity, additional purification steps, such as size-exclusion or ion-exchange chromatography, may be performed neb.com. Finally, the purified protein is transferred into a suitable buffer for storage and downstream applications.

Biochemical and Biophysical Characterization Techniques

Following purification, various techniques are employed to characterize the biochemical and biophysical properties of the recombinant MFAP3 protein.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary structure of proteins nih.govcreative-biostructure.comnih.govmpg.deeinsteinmed.edu. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide information on the proportion of α-helices, β-sheets, and random coils in the MFAP3 protein. This is crucial for assessing whether the purified recombinant protein is properly folded and for studying conformational changes upon binding to other molecules or under different environmental conditions nih.govcreative-biostructure.comnih.govmpg.deeinsteinmed.edu.

Size-Exclusion Chromatography (SEC): SEC, also known as gel filtration, separates proteins based on their hydrodynamic radius chromatographyonline.comwaters.comchromatographyonline.comnih.govresearchgate.net. This technique is used to assess the oligomeric state of MFAP3 and to detect the presence of aggregates. By comparing the elution volume of MFAP3 to that of known protein standards, its apparent molecular weight in solution can be estimated chromatographyonline.comnih.gov.

Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge nih.govnih.govymc.euresearchgate.net. This method can be used as a purification step and also to analyze the charge heterogeneity of the MFAP3 protein, which may arise from post-translational modifications or different isoforms nih.govnih.govymc.euresearchgate.net.

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for the precise determination of the molecular weight of the purified MFAP3 protein and for confirming its identity through peptide mass fingerprinting or tandem mass spectrometry (MS/MS) nih.govresearchgate.netyoutube.comembopress.orgyoutube.com. In a typical workflow, the purified protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by MS. The masses of the peptides are then compared to a theoretical digest of the MFAP3 sequence to confirm its identity nih.govresearchgate.netyoutube.comembopress.orgyoutube.com. MS can also be used to identify post-translational modifications and to study protein-protein interactions embopress.org.

Structural Determination Approaches (e.g., X-ray Crystallography, NMR)

The precise three-dimensional structure of Microfibril-Associated Protein 3 (MFAP3) has not yet been experimentally determined and deposited in the Protein Data Bank (PDB). However, computational modeling provides valuable insights into its potential architecture. The AlphaFold Protein Structure Database, a resource that predicts protein structures with high accuracy, has generated a predicted 3D model for human MFAP3. This model suggests the presence of an Immunoglobulin-like (Ig-like) C2-type domain, a structural motif commonly involved in protein-protein interactions and binding to other molecules.

X-ray Crystallography is a powerful technique for determining the atomic and molecular structure of a protein. The fundamental principle involves crystallizing the protein of interest and then bombarding the crystal with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms in the protein, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms and build a detailed three-dimensional model of the protein. The successful application of this method to MFAP3 would require the production of high-quality, well-ordered crystals of the protein, a process that can be challenging.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another key method for determining the structure of proteins in solution, which can provide insights into their dynamic nature. NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain atomic nuclei absorb and re-emit electromagnetic radiation at specific frequencies. By measuring these frequencies and the interactions between neighboring nuclei, researchers can deduce the protein's structure and flexibility. For MFAP3, NMR could potentially be used to determine the solution structure of its domains, such as the Ig-like domain, and to study its interactions with other molecules in a more native-like environment compared to the crystalline state required for X-ray crystallography.

While experimental structural data for MFAP3 is currently unavailable, the predicted model from AlphaFold serves as a valuable starting point for hypothesis-driven research into its function and interactions.

Cellular and Subcellular Localization Studies

Understanding the precise location of a protein within a cell is fundamental to elucidating its biological function. A variety of techniques are employed to determine the cellular and subcellular distribution of proteins like MFAP3.

Immunofluorescence and Confocal Microscopy

Immunofluorescence is a widely used technique to visualize the location of a specific protein within a cell. This method utilizes antibodies that are chemically linked to a fluorescent dye. These fluorescently-labeled antibodies specifically bind to the target protein, allowing its location to be visualized using a fluorescence microscope.

Confocal microscopy enhances the power of immunofluorescence by providing high-resolution images and the ability to create three-dimensional reconstructions of the stained cells. This is achieved by using a pinhole to block out-of-focus light, resulting in sharper images of a single focal plane.

Based on immunofluorescence and confocal microscopy data from the Human Protein Atlas, MFAP3 has been shown to localize to two main subcellular compartments: the Golgi apparatus and the nucleoplasm . researchgate.netprotocols.io This dual localization suggests that MFAP3 may have distinct functions in both the cytoplasm and the nucleus. The staining is typically performed in various human cell lines, such as U-2 OS, to confirm the localization pattern across different cellular contexts.

Subcellular LocationEvidenceCell Lines Studied
Golgi apparatusImmunofluorescence/Confocal MicroscopyU-2 OS, A-431, U-251 MG
NucleoplasmImmunofluorescence/Confocal MicroscopyU-2 OS, A-431, U-251 MG

Fractionation and Proteomic Analysis

Cellular fractionation is a technique used to separate the different organelles and compartments of a cell. This is typically achieved by breaking open the cells and then using centrifugation at various speeds to pellet different components based on their size and density. For instance, a low-speed spin will pellet nuclei, while higher speeds are required to pellet smaller organelles like mitochondria and the Golgi apparatus.

Once the cellular fractions are isolated, proteomic analysis , primarily using mass spectrometry, can be employed to identify the full complement of proteins within each fraction. This powerful approach allows for the unbiased identification of proteins in specific subcellular locations.

Molecular Interaction Analysis

To fully understand the function of MFAP3, it is crucial to identify the other molecules, particularly proteins, with which it interacts. Several powerful techniques are available for mapping these molecular interactions.

Co-Immunoprecipitation and Mass Spectrometry (e.g., Molecular Fishing)

Co-immunoprecipitation (Co-IP) is a widely used technique to identify protein-protein interactions. The principle is to use an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate. If the bait protein is interacting with other proteins (the "prey"), these will be pulled down as a complex. The entire complex is then isolated, and the interacting proteins can be identified.

Following Co-IP, mass spectrometry is a highly sensitive and accurate method for identifying the unknown prey proteins. The protein complex is typically separated by gel electrophoresis, the proteins are digested into smaller peptides, and the masses of these peptides are measured by a mass spectrometer. By searching these peptide masses against a protein database, the identity of the interacting proteins can be determined. This combined approach is often referred to as "molecular fishing" as it allows researchers to "fish out" interacting partners of a specific protein.

Currently, there are no published studies in the public domain that have utilized Co-IP followed by mass spectrometry to identify the interaction partners of MFAP3.

Yeast Two-Hybrid and Mammalian Two-Hybrid Screens

Yeast Two-Hybrid (Y2H) and Mammalian Two-Hybrid (M2H) are powerful genetic methods for discovering protein-protein interactions.

In the Y2H system , the protein of interest (bait) is fused to the DNA-binding domain (DBD) of a transcription factor. A library of potential interacting proteins (prey) is fused to the activation domain (AD) of the same transcription factor. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This then drives the expression of a reporter gene, allowing for the identification of interacting pairs.

The M2H system operates on a similar principle but is carried out in mammalian cells. This can be advantageous for studying the interactions of mammalian proteins, as it provides a more native cellular environment, including appropriate post-translational modifications.

These screening methods are invaluable for identifying novel protein-protein interactions on a large scale. However, at present, there are no publicly available results from Y2H or M2H screens that have used MFAP3 as a bait to identify its interacting partners.

Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR)

Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques used to study biomolecular interactions in real-time. While specific studies applying these methods to this compound (MFAP3) are not extensively documented in publicly available literature, their principles are broadly applicable to understanding the binding kinetics and affinity of MFAP3 with its interaction partners.

Biolayer Interferometry (BLI)

BLI is an optical analytical technique that measures changes in the interference pattern of white light reflected from two surfaces: a layer of an immobilized biomolecule on a biosensor tip and an internal reference layer. The binding of a molecule (analyte) from a solution to the immobilized molecule (ligand) on the biosensor tip causes an increase in the optical thickness at the biosensor tip, which results in a wavelength shift in the interference pattern. This shift is monitored in real-time to provide data on the association and dissociation rates of the interaction.

In the context of MFAP3 research, BLI could be employed to:

Identify binding partners: By immobilizing MFAP3 on a biosensor tip and exposing it to a library of potential binding proteins or other molecules, novel interaction partners can be identified.

Quantify binding kinetics: Once an interaction is identified, BLI can be used to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Surface Plasmon Resonance (SPR)

SPR is another optical technique that detects changes in the refractive index at the surface of a sensor chip. In a typical SPR experiment, a ligand is immobilized on a thin gold film on the sensor surface. When an analyte from a solution flowing over the surface binds to the ligand, the accumulation of mass at the surface causes a change in the refractive index. This change is detected as a shift in the angle of minimum reflectivity of polarized light, which is proportional to the amount of bound analyte.

Similar to BLI, SPR can be a valuable tool in MFAP3 studies to:

Characterize protein-protein interactions: The binding of MFAP3 to other components of the extracellular matrix, such as fibrillins or elastins, could be quantitatively analyzed.

Screen for inhibitors or modulators: SPR can be used in a high-throughput manner to screen for small molecules or antibodies that either block or enhance the interactions of MFAP3.

The primary data obtained from both BLI and SPR experiments are sensorgrams, which plot the response (wavelength shift in BLI, resonance units in SPR) over time, showing the association phase during which the analyte binds to the ligand, and the dissociation phase when the analyte is washed away.

Hypothetical Application in MFAP3 Research:

To study the interaction between MFAP3 and a hypothetical binding partner, Protein X, using BLI or SPR, the following steps would be taken:

Immobilization: Recombinant MFAP3 would be immobilized onto a suitable biosensor tip (for BLI) or sensor chip (for SPR).

Association: A solution containing Protein X at a known concentration would be flowed over the sensor surface, allowing for the binding to MFAP3. The increase in signal would be recorded.

Dissociation: A buffer solution without Protein X would be flowed over the surface to monitor the dissociation of the MFAP3-Protein X complex. The decrease in signal would be recorded.

Data Analysis: The resulting sensorgram would be fitted to a kinetic model to calculate the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be derived (KD = kd/ka).

By performing these experiments with varying concentrations of Protein X, a comprehensive understanding of the binding kinetics and affinity of the MFAP3-Protein X interaction can be achieved.

Gene Expression Profiling and Quantitative Transcript Analysis (e.g., qPCR, RNA-Seq)

Gene expression profiling provides critical insights into the biological roles of a protein by revealing the tissues and conditions in which its gene is actively transcribed. For MFAP3, techniques like quantitative Polymerase Chain Reaction (qPCR) and RNA-Sequencing (RNA-Seq) are instrumental in quantifying its transcript levels.

Quantitative PCR (qPCR)

qPCR, also known as real-time PCR, is a sensitive technique used to amplify and simultaneously quantify a targeted DNA molecule. For gene expression analysis, messenger RNA (mRNA) is first reverse-transcribed into complementary DNA (cDNA), which is then used as the template for qPCR. The amplification of the target gene is monitored in real-time using fluorescent dyes or probes, and the level of expression is determined by comparing the amplification of the target gene to that of a reference (housekeeping) gene.

RNA-Sequencing (RNA-Seq)

RNA-Seq is a high-throughput sequencing technology that provides a comprehensive and unbiased view of the transcriptome. It involves the sequencing of all RNA molecules in a sample, which are then mapped back to a reference genome to determine the expression level of each gene. RNA-Seq can not only quantify gene expression but also identify novel transcripts, alternative splicing events, and gene fusions.

MFAP3 Expression Profile

Data from various sources, including the Human Protein Atlas, indicates that MFAP3 is a ubiquitously expressed gene. Analysis of RNA-seq data from multiple tissues and cell types has shown detectable levels of MFAP3 transcripts in a wide range of human tissues.

Tissue RNA Expression Level (TPM)
Placenta High
Lung Medium
Heart Medium
Liver Low
Brain Low

This table represents a simplified overview based on publicly available consensus data; TPM (Transcripts Per Million) values are relative and can vary between studies.

While broadly expressed, some studies have indicated differential expression of MFAP3 in certain pathological conditions. For instance, altered MFAP3 expression has been observed in the context of certain cancers and musculoskeletal diseases, suggesting a potential role in these conditions. However, detailed quantitative data from large-scale qPCR or RNA-Seq studies specifically focusing on MFAP3 across a wide range of diseases is still an active area of research.

A hypothetical qPCR study investigating MFAP3 expression in healthy versus diseased tissue might yield results similar to those presented in the table below.

Condition Fold Change in MFAP3 Expression (vs. Healthy Control) p-value
Disease A 2.5 <0.05
Disease B 0.8 >0.05
Disease C -1.7 <0.05

This is a hypothetical data table to illustrate the type of results obtained from a qPCR experiment.

Such studies are crucial for identifying the potential involvement of MFAP3 in various physiological and pathological processes, paving the way for further functional investigations.

Functional Studies in Cell Culture and Model Organisms (e.g., organoids, in vitro tissue models, animal models)

To elucidate the precise biological function of MFAP3, researchers utilize a variety of in vitro and in vivo models. These systems allow for the manipulation of MFAP3 expression and the observation of subsequent phenotypic changes.

Cell Culture Models

Standard two-dimensional (2D) cell culture is a fundamental tool for studying the cellular functions of MFAP3. In these systems, researchers can:

Overexpress MFAP3: By introducing a vector containing the MFAP3 gene into cells, the effects of increased MFAP3 levels on cellular processes such as proliferation, migration, and adhesion can be studied.

Knockdown or knockout MFAP3: Using techniques like RNA interference (RNAi) with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), or gene editing with CRISPR/Cas9, the expression of MFAP3 can be reduced or completely eliminated. The consequences of MFAP3 loss can then be assessed.

Organoids and In Vitro Tissue Models

Three-dimensional (3D) culture systems, such as organoids and in vitro tissue models, offer a more physiologically relevant environment compared to 2D cultures. These models better recapitulate the complex cell-cell and cell-matrix interactions that occur in vivo.

Organoids: These are self-organizing 3D structures grown from stem cells that can differentiate and spatially organize to mimic the architecture and function of an organ. Cerebral organoids, for example, could be used to study the role of MFAP3 in brain development and disease.

In Vitro Tissue Models: These are engineered tissues that can be used to model specific biological processes. For instance, a skin equivalent model could be used to investigate the role of MFAP3 in skin elasticity and wound healing.

Animal Models

Animal models, particularly genetically engineered mice, are indispensable for studying the systemic effects of MFAP3 in a whole organism.

Knockout Mice: Mice in which the Mfap3 gene has been inactivated (knockout) can be generated to study the consequences of a complete loss of MFAP3 function throughout development and in adulthood. Phenotypic analysis of these mice can reveal the physiological processes in which MFAP3 is essential.

Transgenic Mice: Mice that are engineered to overexpress MFAP3 can be used to investigate the effects of elevated MFAP3 levels.

Conditional Knockout Mice: To study the role of MFAP3 in specific tissues or at specific times, conditional knockout models can be created. This allows for the deletion of the Mfap3 gene in a controlled manner, avoiding potential embryonic lethality and enabling the study of its function in adult tissues.

While extensive functional studies specifically targeting MFAP3 in these advanced models are still emerging, the existing knowledge of its association with microfibrils suggests that such studies would likely focus on its role in connective tissue disorders, cardiovascular diseases, and developmental processes.

Pathobiological Roles of Mfap3 Dysfunction in Disease Mechanisms

Contributions of MFAP3 Dysregulation to Extracellular Matrix Pathologies

MFAP3 is widely expressed in tissues rich in elastic fibers, such as the skin, lungs, and blood vessels. It interacts with key structural proteins like fibrillin and elastin (B1584352) to form a stable microfibrillar network that imparts elasticity and resilience to these tissues. Consequently, any disruption in MFAP3 function can lead to significant pathologies of the extracellular matrix.

Mutations in the MFAP3 gene are thought to contribute to the pathology of certain connective tissue disorders by causing structural abnormalities in the ECM.

Marfan Syndrome: While Marfan syndrome is primarily caused by mutations in the FBN1 gene, which codes for fibrillin-1, the function of MFAP3 is closely linked to this pathway. wikipedia.orgnih.gov Fibrillin-1 is essential for the formation of microfibrils that make up the elastic fibers of connective tissue. wikipedia.orgmarfan.org MFAP3 helps to assemble and stabilize these microfibrils. Therefore, a dysfunctional MFAP3 protein could impair the proper formation of the fibrillin-1 network, potentially exacerbating or mimicking features of Marfan syndrome, which include skeletal deformities and life-threatening cardiovascular problems. wikipedia.orgmedlineplus.gov

Cutis Laxa: This disorder is characterized by skin that is loose, sagging, and inelastic. medlineplus.govalliancegenome.org The underlying cause is a defect in elastic fiber formation. Given MFAP3's essential role in the assembly of microfibrils and elastinogenesis, its dysfunction can directly lead to the weakened and disorganized elastic fiber network seen in cutis laxa, resulting in the characteristic skin laxity. frontiersin.org A reduction in MFAP3 expression or the presence of a mutated protein can weaken the skin's structural integrity and elasticity.

Table 1: MFAP3's Role in Connective Tissue Disorders
DisorderPrimary Genetic CauseRole of MFAP3 DysfunctionPathological Consequence
Marfan SyndromeMutations in FBN1 (Fibrillin-1) wikipedia.orgnih.govImpaired assembly and stabilization of fibrillin-1 microfibrils. Weakened connective tissue, potentially contributing to skeletal and cardiovascular abnormalities. wikipedia.org
Cutis LaxaDefects in elastic fiber formation (multiple genes involved). frontiersin.orgDisruption of microfibril assembly and elastinogenesis. Reduced skin elasticity, leading to loose, sagging skin folds. medlineplus.gov

The structural integrity of the aorta and other major blood vessels is heavily dependent on a well-organized network of elastic fibers in the tunica media. nih.gov Reduced expression or dysfunction of MFAP3 can compromise the elasticity and strength of the aortic wall. This weakening makes the vessel more susceptible to the hemodynamic stress of blood pressure, leading to gradual dilation (aneurysm) and increasing the risk of a tear in the aortic wall (dissection). nih.govbarnesjewish.org Thoracic aortic aneurysms are a known, serious complication of connective tissue disorders like Marfan syndrome, highlighting the critical role of microfibrillar proteins in vascular health. marfan.orgmdpi.com While some studies on thoracic aortic aneurysms have noted shortages of other microfibril-associated proteins, the fundamental importance of the entire microfibrillar complex points to a likely role for MFAP3 in maintaining aortic wall homeostasis. nih.gov

Genetic and text-mining-based analyses have associated the MFAP3 gene with other conditions where connective tissue integrity is compromised. jensenlab.orggenecards.org

Lutembacher's Syndrome: This rare condition involves a combination of a congenital atrial septal defect (a hole between the heart's upper chambers) and mitral stenosis (narrowing of the mitral valve). wikipedia.orgnih.gov The association with MFAP3 suggests that proper formation and maintenance of the heart's septal and valvular connective tissues may depend on functional microfibrils. jensenlab.orggenecards.org

Acrodermatitis Chronica Atrophicans: This condition is a late-stage skin manifestation of Lyme disease, resulting in chronic inflammation and atrophy of the skin. The link to MFAP3 likely relates to its role in maintaining the structural integrity of the dermal extracellular matrix, which is degraded in this condition. genecards.org

MFAP3 Involvement in Cellular Signaling Dysregulation in Disease Contexts

The MFAP protein family is known to participate in cellular signaling, in addition to its structural roles. While specific signaling pathways directly modulated by MFAP3 are still under investigation, the functions of other MFAP family members provide a potential framework for its mechanisms. For instance, MFAP4 can modulate cellular behavior through interactions with RGD-dependent integrins, activating downstream signaling cascades. nih.govnih.gov Another family member, MFAP2, has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial in development and disease. nih.gov It is plausible that MFAP3 also interacts with cell surface receptors or modulates the bioavailability of growth factors sequestered in the ECM, thereby influencing cellular functions. Disruption of these signaling roles could contribute to the pathologies seen in connective tissue disorders and other diseases.

Emerging Research on MFAP3's Role in Specific Disease Models (excluding human clinical trial outcomes)

Emerging evidence suggests that MFAP3's role extends beyond heritable connective tissue disorders, particularly into the realm of cancer biology.

The tumor microenvironment, which is rich in extracellular matrix components, plays a critical role in cancer progression. frontiersin.orgmdpi.com Research suggests that MFAP3 may be involved in this process by modulating the ECM to influence tumor cell invasion and metastasis. The broader family of microfibrillar-associated proteins has also been implicated in cancer progression. nih.govresearchgate.net For example, a related protein, MFAP3-like (MFAP3L), has been associated with colorectal cancer progression. nih.govnih.gov Although the precise mechanisms are still being explored, the dysregulation of MFAP3 within the tumor microenvironment could alter the physical properties of the matrix, creating pathways that facilitate cancer cell migration or influencing signaling that promotes a more aggressive cancer phenotype.

Table 2: Summary of MFAP3's Pathobiological Roles
Disease CategorySpecific ConditionProposed Role of MFAP3 DysfunctionKey Findings
Connective Tissue DisordersMarfan Syndrome / Cutis LaxaDisruption of microfibril assembly and ECM stability. Mutations may lead to abnormal ECM structure, affecting tissue elasticity.
Thoracic Aortic AneurysmsWeakening of aortic wall elasticity and strength. Reduced MFAP3 expression may increase susceptibility to aneurysm and dissection.
Other Microfibril ConditionsLutembacher's SyndromePotential role in cardiac connective tissue formation. jensenlab.orggenecards.orgGene associated with the syndrome through database analysis. jensenlab.orggenecards.org
Acrodermatitis Chronica AtrophicansRole in maintaining dermal ECM integrity. genecards.orgGene associated with the condition. genecards.org
CancerCancer ProgressionModulation of the tumor microenvironment. May regulate tumor invasion and metastasis by altering the ECM.

Potential Contributions to Skeletal and Metabolic Disorders

Role in Skeletal Pathophysiology

Direct evidence linking MFAP3 dysfunction to specific skeletal disorders remains limited in scientific literature. Much of the research into the role of MFAPs in bone metabolism has concentrated on other members of the family. For instance, studies have demonstrated that MFAP2-deficient mice exhibit progressive osteopenia. nih.govuwa.edu.au

However, some genetic evidence points towards a potential, albeit currently undefined, role for MFAP3 in bone health. A single nucleotide polymorphism (SNP), rs815625, located near the MFAP3 gene, has been identified in relation to bone metabolism, although its precise functional impact is yet to be elucidated. researchgate.net This finding suggests a possible genetic predisposition related to MFAP3 that could influence skeletal integrity.

Further research has explored the expression of MFAP3 in the context of musculoskeletal conditions. One study investigated the role of MFAP3 in pain associated with osteoarthritis, suggesting its potential involvement in pain inhibition mechanisms. scholaris.ca While this research focuses on a symptom rather than the underlying disease pathology of osteoarthritis, it opens an avenue for exploring the multifaceted roles of MFAP3 in skeletal conditions.

Table 1: Expression Profile of Microfibril-Associated Protein (MFAP) Family Members

Protein Family Member Expression Pattern Known Association with Skeletal Disorders
MFAP1 Ubiquitously expressed nih.gov Limited direct evidence
MFAP2 Specifically expressed in osteoblastic-like cells nih.gov Deficiency leads to progressive osteopenia in mice nih.govuwa.edu.au
MFAP3 Ubiquitously expressed nih.gov Indirect association via SNP (rs815625) researchgate.net; potential role in pain modulation in osteoarthritis scholaris.ca
MFAP4 Specifically expressed in osteoblastic-like cells nih.gov No direct skeletal disorder link established in provided sources
MFAP5 Specifically expressed in osteoblastic-like cells nih.gov Associated with adipose tissue inflammation and remodeling nih.govdocksci.com

Implications in Metabolic Disorders

The connection between MFAP3 dysfunction and metabolic disorders is also an emerging area of research. The MFAP protein family, as a whole, has been implicated in fat metabolism. nih.govuwa.edu.au Research into MFAP5 has shown its involvement in obesity-associated adipose tissue remodeling and inflammation, highlighting the role of this protein family in metabolic health. nih.govdocksci.comresearchgate.net

While direct studies on MFAP3's role in conditions such as insulin resistance or dyslipidemia are not extensively available, its ubiquitous expression pattern suggests it could have a foundational role in the extracellular matrix of various metabolic tissues, including adipose tissue. The Common Metabolic Diseases Knowledge Portal indicates functional associations of MFAP3 with adipose tissue, though the pathological implications are not yet fully understood. matkp.org The integrity of the extracellular matrix in adipose tissue is crucial for its proper function and expansion, and disruptions can contribute to the inflammatory and fibrotic responses seen in obesity and metabolic syndrome.

Table 2: Research Findings on MFAP3 in Skeletal and Metabolic Contexts

Research Area Finding Implication Reference
Genetics of Bone Metabolism An SNP (rs815625) near the MFAP3 gene is associated with bone metabolism. Suggests a potential genetic link between MFAP3 and skeletal characteristics, though the functional mechanism is unknown. researchgate.net
Musculoskeletal Pain MFAP3 may be involved in pain inhibition in conditions like osteoarthritis. Points to a role for MFAP3 in the symptomatic aspects of skeletal disorders, which may be distinct from its structural role. scholaris.ca
Adipose Tissue Biology MFAP3 has documented functional associations with adipose tissue. Indicates a potential role in metabolic health through maintenance of adipose tissue structure and function. matkp.org

Emerging Research Avenues and Future Directions for Mfap3 Studies

Elucidation of Unexplored Functional Domains and Motifs within MFAP3

Future studies will likely employ a combination of computational and experimental approaches. In silico methods, using protein sequence analysis tools and databases, can predict potential domains by comparing the MFAP3 sequence to proteins with known functions. youtube.compitt.edu These predictive approaches can be complemented by deep learning and protein language models (pLMs) to identify novel patterns and potential functional sites within the sequence. unibo.it

Experimental validation of these predicted domains is essential. Techniques such as site-directed mutagenesis, where specific amino acids are altered, followed by functional assays, can determine the role of a particular domain. Structural biology techniques, including X-ray crystallography and cryo-electron microscopy, could provide high-resolution 3D structures of MFAP3, offering direct visualization of its domains and how they interact. wikipedia.org

Table 1: Methodologies for Identifying Functional Domains in MFAP3
ApproachTechniqueObjectivePotential Outcome
Computational Prediction Sequence alignment, homology modeling, protein language models (pLMs)Identify regions of MFAP3 with similarity to known functional domains.Prediction of potential binding sites, catalytic domains, or structural motifs.
Experimental Validation Site-directed mutagenesis, deletion analysisDetermine the functional consequence of altering or removing specific domains.Confirmation of a domain's role in protein interaction, stability, or activity.
Structural Analysis X-ray crystallography, Cryo-electron microscopy (Cryo-EM), NMR spectroscopyDetermine the high-resolution three-dimensional structure of MFAP3.Visualization of folded domains and their spatial relationship.

Identification of Novel MFAP3-Interacting Proteins and Pathways

MFAP3 does not function in isolation; its roles are carried out through a network of interactions with other proteins. While it is known to be involved in elastic fibre formation, the full scope of its interaction partners remains largely unknown. genecards.org Identifying these novel interactors is critical to placing MFAP3 within broader cellular signaling and structural pathways.

High-throughput screening techniques are powerful tools for discovering new protein-protein interactions (PPIs). nih.gov Methods like yeast two-hybrid (Y2H) screening can systematically test for interactions between MFAP3 and a large library of other proteins. nih.gov Affinity purification-mass spectrometry (AP-MS) is another robust approach, where MFAP3 is used as "bait" to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. nih.gov

More advanced, in-cell techniques such as proximity-dependent labeling (e.g., BioID) can identify weak or transient interactions within a native cellular environment. nih.gov Furthermore, proximity-based assays like NanoBRET can monitor these interactions in real-time in living cells. biocompare.com The identification of new binding partners will inevitably lead to the discovery of novel pathways influenced by MFAP3, potentially expanding its known functions beyond ECM organization. For example, existing research has already pointed to potential links with the AMPK and Rho-family GTPase signaling pathways. nih.gov

Investigation of MFAP3's Potential Catalytic or Enzymatic Activities

A largely unexplored area is whether MFAP3 possesses any intrinsic catalytic or enzymatic activity. While primarily considered a structural or scaffolding protein, many ECM components have been found to have enzymatic functions that are crucial for matrix remodeling and signaling.

The investigation into MFAP3's potential enzymatic activity would begin with computational analyses. Its amino acid sequence can be screened against databases of known enzyme active sites and catalytic domains to identify any homologous regions. pnas.org

Should in silico evidence suggest potential enzymatic function, a variety of in vitro assays can be employed for experimental validation. These assays are designed to detect the conversion of a substrate into a product and can be tailored to the predicted enzymatic class. nih.gov Common methods include colorimetric, fluorescent, or luminescent assays where the generation of a signal is proportional to enzyme activity. thermofisher.combmglabtech.com If MFAP3 is found to have catalytic properties, subsequent studies would focus on identifying its substrate(s) and understanding its mechanism of action and regulation.

Table 2: Approaches to Investigate Potential MFAP3 Enzymatic Activity
PhaseMethodDescriptionGoal
Prediction In Silico Sequence AnalysisScreening the MFAP3 amino acid sequence against databases (e.g., Pfam, PROSITE) for homology to known catalytic domains.Generate hypotheses about potential enzymatic function (e.g., protease, kinase).
Screening Generic Substrate AssaysUsing broad-spectrum substrates for different enzyme classes to test for activity with purified MFAP3.Initial detection of any catalytic activity.
Characterization Specific Activity AssaysDeveloping and optimizing specific assays using identified substrates to measure kinetic parameters.Quantify enzymatic efficiency and characterize the catalytic mechanism.

Systems Biology Approaches to Map MFAP3's Integrated Network

To fully comprehend the function of MFAP3, it is necessary to move beyond the study of individual interactions and toward a holistic, systems-level view. nih.gov Systems biology integrates large-scale datasets from genomics, transcriptomics, and proteomics to construct comprehensive models of biological networks. nih.gov

Applying a systems biology approach to MFAP3 would involve collecting multi-omics data from cells or tissues under various conditions (e.g., normal vs. diseased, MFAP3-knockdown vs. control). By integrating these datasets, researchers can build a network model that illustrates how MFAP3 expression is regulated and how it, in turn, influences global cellular processes. Network analysis can identify key nodes and modules, revealing the pathways most significantly impacted by MFAP3. nih.gov This approach can provide a powerful, unbiased view of MFAP3's role in the broader context of the cellular interactome.

Development of Advanced Tools for Spatiotemporal MFAP3 Research

Understanding where MFAP3 is located within a cell or tissue and how its localization and interactions change over time is crucial for understanding its function. Future research will benefit from the development and application of advanced tools for spatiotemporal analysis. osti.gov

Advanced imaging techniques, such as super-resolution microscopy and live-cell imaging, can visualize MFAP3 with unprecedented detail, allowing for the precise tracking of its dynamics and co-localization with other proteins. researchgate.net Techniques like Förster resonance energy transfer (FRET) can be used to monitor protein-protein interactions in real-time within living cells.

In addition to imaging, spatial proteomics methods are emerging as a powerful tool. nih.gov Mass spectrometry imaging, for example, can map the distribution of MFAP3 and other proteins directly in tissue sections, providing a snapshot of the proteome with spatial resolution. The combination of these advanced imaging and proteomic technologies will provide a four-dimensional understanding of MFAP3's function in its native environment. nih.gov

Leveraging MFAP3 Research for Fundamental Understanding of ECM Biology and Disease Pathogenesis

Ultimately, the goal of MFAP3 research is to translate fundamental knowledge into a better understanding of ECM biology and its role in human disease. The MFAP protein family is implicated in a range of pathologies, including fibrosis, cancer, and metabolic disorders. researchgate.netnih.gov Alterations in the ECM are a hallmark of many diseases, and understanding the specific contribution of proteins like MFAP3 is a critical research area. oup.compnas.org

Future studies will likely focus on the role of MFAP3 in specific diseases where ECM dysregulation is a key factor. For instance, a recent study has suggested a potential link between decreased MFAP3 expression and increased pain in certain musculoskeletal conditions, opening a new avenue for pain research. scholaris.ca Investigating how MFAP3 contributes to the pathological remodeling of the ECM in these conditions could reveal new therapeutic targets. Furthermore, because MFAP3 is a secreted protein, it holds potential as a biomarker for diagnosing or monitoring the progression of ECM-related diseases. nih.gov

By elucidating the detailed molecular functions of MFAP3, its interaction network, and its role in tissue-wide processes, future research will not only advance our knowledge of this specific protein but also provide deeper insights into the fundamental principles of ECM biology and the pathogenesis of a wide array of human diseases.

Q & A

Q. Advanced Research Focus

  • In vitro : Use fibroblast or smooth muscle cell lines with MFAP3 knockdown/overexpression. Assess collagen deposition via Masson’s trichrome staining or hydroxyproline assays .
  • In vivo : Generate conditional MFAP3 knockout mice and analyze ECM integrity in tissues like skin or aorta via histology .
  • Interaction Studies : Perform co-immunoprecipitation (Co-IP) or yeast two-hybrid screening to identify MFAP3-binding partners (e.g., fibrillin-1 or tropoelastin ).

What are the conflicting findings regarding MFAP3’s association with fibrotic diseases, and how can these discrepancies be resolved?

Data Contradiction Analysis
Some studies report MFAP3 as pro-fibrotic (e.g., promoting collagen crosslinking), while others suggest anti-fibrotic roles. To resolve:

  • Compare tissue-specific expression using RNA-seq datasets (e.g., GTEx or TCGA ).
  • Evaluate post-translational modifications (e.g., phosphorylation) via mass spectrometry .
  • Control for disease stage and patient demographics in clinical cohorts .

What advanced techniques are available to study MFAP3’s structural dynamics and interactions?

Q. Methodological Guidance

  • Cryo-EM or X-ray crystallography for resolving MFAP3’s 3D structure.
  • Surface plasmon resonance (SPR) to measure binding kinetics with ECM components like collagen .
  • Chemical crosslinking combined with LC-MS/MS to map interaction interfaces .

How can computational tools like AlphaFold improve MFAP3 research, and what are their limitations?

Q. Advanced Research Focus

  • Use AlphaFold to predict MFAP3’s structure and ligand-binding pockets. Validate predictions via mutagenesis (e.g., alanine scanning ).
  • Limitations : AlphaFold may miss disease-associated mutations or context-dependent conformational changes. Supplement with molecular dynamics simulations .

What are the best practices for validating MFAP3 as a biomarker in clinical studies?

Q. Experimental Design

  • Cohort Selection : Include matched healthy controls and disease subgroups (e.g., fibrosis, cancer) with standardized sample collection protocols .
  • Assay Validation : Ensure inter-laboratory reproducibility using CLIA-certified ELISA kits (if available).
  • Data Analysis : Apply ROC curves to assess sensitivity/specificity and adjust for confounders (e.g., age, comorbidities) .

How do MFAP3’s functions differ from other microfibril-associated proteins (e.g., MFAP2, MFAP4)?

Q. Comparative Analysis

  • Functional Overlap : All MFAPs bind collagen, but MFAP3 may uniquely regulate TGF-β signaling (inferred from MFAP4 studies ).
  • Divergence : Use gene ontology (GO) enrichment analysis on transcriptomic data to identify pathway-specific roles .

What in vivo models are suitable for studying MFAP3 knockout phenotypes?

Q. Methodological Recommendations

  • Zebrafish : Ideal for embryogenesis studies due to optical transparency and rapid development.
  • Murine Models : Generate conditional knockouts (e.g., Col1a1-Cre for ECM-specific deletion) and assess vascular or dermal abnormalities .

How can researchers address low MFAP3 expression levels in certain tissues?

Q. Technical Optimization

  • Amplify signals via tyramide-based IHC amplification .
  • Use single-cell RNA-seq to identify rare MFAP3-expressing cell populations (e.g., stromal fibroblasts ).

What resources are available for sharing MFAP3-related datasets in compliance with FAIR principles?

Q. Data Management

  • Deposit raw data in public repositories like PRIDE (proteomics) or GEO (transcriptomics).
  • Annotate metadata using controlled vocabularies (e.g., GO terms) for interoperability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.